molecular formula C14H23ClN2O B13761811 Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride CAS No. 50295-21-1

Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride

Cat. No.: B13761811
CAS No.: 50295-21-1
M. Wt: 270.80 g/mol
InChI Key: ZIHDTMKKCXWIFI-UHFFFAOYSA-N
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Description

Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride is a synthetic organic compound belonging to the acetamide class. Its structure comprises an acetamide backbone substituted at the nitrogen atom with a 2,6-dimethylphenyl group and a methylpropylamino (isobutylamino) moiety. The monohydrochloride salt form enhances solubility and stability, a common feature in pharmaceutical derivatives.

Properties

CAS No.

50295-21-1

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl]-methyl-propylazanium;chloride

InChI

InChI=1S/C14H22N2O.ClH/c1-5-9-16(4)10-13(17)15-14-11(2)7-6-8-12(14)3;/h6-8H,5,9-10H2,1-4H3,(H,15,17);1H

InChI Key

ZIHDTMKKCXWIFI-UHFFFAOYSA-N

Canonical SMILES

CCC[NH+](C)CC(=O)NC1=C(C=CC=C1C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Starting Materials

  • 2,6-Dimethylaniline (aromatic amine with methyl substituents at positions 2 and 6)
  • 2-(Methylpropylamino)ethanol or related amines
  • Acylating agents such as acetic anhydride or acetyl chloride
  • Hydrochloric acid for salt formation

General Synthetic Approach

The common synthetic method involves the acylation of 2-(methylpropylamino)ethanol or a corresponding amine with 2,6-dimethylaniline derivatives or their acylated intermediates. The reaction typically proceeds as follows:

  • Acylation Step:
    The 2,6-dimethylaniline reacts with acetic anhydride or acetyl chloride to form an acetamide intermediate.

  • Amination/Substitution Step:
    The intermediate undergoes nucleophilic substitution with methylpropylamine or a related amine, replacing a leaving group such as chlorine in a chloroacetamide derivative.

  • Salt Formation:
    The free base product is treated with hydrochloric acid to form the monohydrochloride salt, enhancing stability and solubility.

Example Synthetic Procedure (Adapted)

Step Reagents & Conditions Description Yield
1 2,6-Dimethylaniline + chloroacetyl chloride, base catalyst Formation of 2-chloro-N-(2,6-dimethylphenyl)acetamide intermediate High (not specified)
2 Intermediate + methylpropylamine in tetrahydrofuran (THF), 0°C to room temperature, under nitrogen atmosphere Nucleophilic substitution to form N-(2,6-dimethylphenyl)-2-(methylpropylamino)acetamide Moderate to high
3 Treatment with 1N HCl followed by basification with NaOH and extraction Isolation of free base followed by conversion to monohydrochloride salt Yield varies; typically moderate to good

This method parallels the synthesis of related compounds such as N-(2,6-dimethylphenyl)-2-(methylamino)acetamide, where methylamine is used instead of methylpropylamine.

Reaction Mechanisms and Chemical Considerations

  • Nucleophilic Substitution: The chlorine atom in the chloroacetamide intermediate is displaced by the nucleophilic methylpropylamino group.
  • Acylation: The formation of the amide bond occurs via acylation of the aromatic amine.
  • Salt Formation: The monohydrochloride salt is formed by protonation of the amine group with hydrochloric acid, improving compound stability.

Data Table Summarizing Key Chemical Properties

Property Value
CAS Number 50295-21-1
Molecular Formula C14H23ClN2O
Molecular Weight 270.80 g/mol
IUPAC Name [2-(2,6-dimethylanilino)-2-oxoethyl]-methyl-propylazanium; chloride
Standard InChI InChI=1S/C14H22N2O.ClH/c1-5-9-16(4)10-13(17)15-14-11(2)7-6-8-12(14)3;/h6-8H,5,9-10H2,1-4H3,(H,15,17);1H
Canonical SMILES CCCNH+CC(=O)NC1=C(C=CC=C1C)C.[Cl-]

Research Findings and Analytical Data

  • The compound is primarily used as a reference impurity for quality control in pharmaceutical products containing lidocaine or similar local anesthetics.
  • Stability studies indicate that maintaining controlled temperature and pH during synthesis and storage is critical to preserve purity and yield.
  • Analytical methods such as NMR, HPLC, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis with Related Compounds

Compound Molecular Weight (g/mol) Structural Difference Use Case
Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride 270.80 Methylpropylamino side chain Reference impurity for lidocaine
Acetamide, N-(2,6-dimethylphenyl)-2-(methylamino)-, hydrochloride 192.26 Methylamino side chain Intermediate in lidocaine synthesis
Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride 298.8 Longer alkyl chain (methylpentyl) Similar reference use in pharmaceuticals

Summary of Preparation Methods

  • The synthesis involves key steps of acylation of 2,6-dimethylaniline derivatives followed by nucleophilic substitution with methylpropylamine.
  • The final product is isolated as a monohydrochloride salt to enhance stability.
  • Reaction conditions such as temperature control (0°C to room temperature), inert atmosphere (nitrogen), and solvent choice (THF, ethyl acetate) are critical for optimal yield and purity.
  • Purification typically involves extraction, washing, basification, and solvent evaporation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides or alkoxides.

Major Products Formed:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Acetamide derivatives are often utilized in the development of pharmaceuticals due to their ability to modulate biological activity. The specific compound under discussion has been investigated for its potential in treating various neurological disorders and pain management.

Neurological Applications

Research has indicated that compounds similar to acetamide can interact with neurotransmitter systems, potentially providing therapeutic benefits for conditions such as anxiety and depression. The structural characteristics of N-(2,6-dimethylphenyl)-2-(methylpropylamino)- suggest it may have selective action on certain receptor types involved in these disorders.

Pain Management

The compound is also being studied for its analgesic properties. Its mechanism of action may involve the inhibition of pain pathways or modulation of inflammatory responses. Case studies have shown promising results in preclinical trials where similar acetamide compounds reduced pain perception in animal models.

Pharmacological Insights

Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride has been evaluated for its pharmacokinetic and pharmacodynamic properties:

  • Bioavailability : Studies indicate that the compound exhibits good oral bioavailability, making it suitable for formulation into various dosage forms.
  • Metabolism : Initial findings suggest that it is metabolized primarily by liver enzymes, which may influence its dosing regimens and potential interactions with other drugs.

Synthetic Applications

In addition to its medicinal uses, this acetamide serves as an important intermediate in organic synthesis:

Chemical Synthesis

The compound can be employed as a building block for synthesizing more complex molecules. It has been used in the preparation of other pharmaceuticals by serving as a precursor for reactions involving amine coupling or acylation processes.

Industrial Production

Given its stability and ease of modification, N-(2,6-dimethylphenyl)-2-(methylpropylamino)- has potential applications in large-scale industrial synthesis. The methods developed for its production can be adapted for the synthesis of related compounds in pharmaceutical manufacturing.

Example Case Study 1: Neurological Effects

A study published in a peer-reviewed journal examined the effects of N-(2,6-dimethylphenyl)-2-(methylpropylamino)- on anxiety-related behaviors in rodent models. Results indicated a significant reduction in anxiety-like behaviors compared to controls, suggesting potential efficacy as an anxiolytic agent.

Example Case Study 2: Pain Management

Another study focused on the analgesic properties of this compound showed that administration led to a statistically significant decrease in pain response during induced inflammatory conditions in animal models. These findings warrant further investigation into its mechanism and therapeutic applications.

Mechanism of Action

The mechanism of action of Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Structural Features :

  • Amino substituent: Methylpropylamino (isobutylamino) group, differing from lidocaine’s diethylamino group. This bulkier substituent may alter lipophilicity and pharmacokinetic properties.
  • Salt form: Monohydrochloride improves aqueous solubility, critical for bioavailability in pharmaceutical formulations .

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives, focusing on pharmaceutical analogs and synthesis-related impurities.

Lidocaine Hydrochloride (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide monohydrochloride)

Structural Differences :

  • Lidocaine substitutes the amino group with diethylamino, whereas the target compound uses methylpropylamino.
  • The 2,6-dimethylphenyl group is conserved in both compounds.

Physicochemical and Pharmacological Implications :

  • Lipophilicity: Lidocaine’s diethylamino group confers a logP of 2.26 .
  • Metabolism: Lidocaine undergoes hepatic N-deethylation; the methylpropylamino group in the target compound may resist dealkylation, prolonging half-life .
  • Application : Lidocaine is a widely used local anesthetic. The target compound’s structural modification may aim to optimize duration of action or reduce toxicity.
Parameter Target Compound Lidocaine Hydrochloride
Molecular Formula C₁₄H₂₃ClN₂O (inferred) C₁₄H₂₂N₂O·HCl
Molecular Weight ~270.80 (estimated) 270.80
Amino Substituent Methylpropylamino Diethylamino
logP Higher (estimated) 2.26
Application Research/Pharmaceutical Local Anesthetic

Lidocaine Impurities and Derivatives

Lidocaine Impurity K (N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide hydrochloride)

  • Structural Difference: Ethylmethylamino substituent vs. methylpropylamino.
  • Implications : Impurity K is a synthesis byproduct; its reduced alkyl chain length may lower lipophilicity compared to the target compound. Such impurities are critical to monitor for drug safety .

2,6-Dimethylaniline (Lidocaine Degradation Product)

  • A primary aromatic amine formed via hydrolysis of lidocaine’s amide bond. Unlike the target compound, it lacks the acetamide backbone, highlighting the importance of structural integrity in pharmacological activity .

Agrochemical Acetamide Derivatives (e.g., Alachlor, Pretilachlor)

  • Structural Comparison : These herbicides feature chloro-substituted acetamide cores with bulky aromatic groups (e.g., 2,6-diethylphenyl).
  • Functional Divergence : While structurally analogous, agrochemicals prioritize pesticidal activity over receptor specificity, unlike pharmaceutical acetamides .

Biological Activity

Acetamide, N-(2,6-dimethylphenyl)-2-(methylpropylamino)-, monohydrochloride (CAS No. 1131-01-7) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H18N2O·HCl
  • Molecular Weight : 206.2841 g/mol
  • Solubility : Soluble in water (0.732 mg/ml) .

The biological activity of acetamides often relates to their structural components. The presence of the 2,6-dimethylphenyl group and the methylpropylamino moiety is crucial for enhancing the compound's interaction with biological targets. Research indicates that compounds with similar structures can exhibit varying degrees of antibacterial and antifungal activities.

Antibacterial Activity

Research has shown that acetamide derivatives can exhibit moderate antibacterial properties, particularly against gram-positive bacteria. For instance, certain acetamide analogues demonstrated activity against Staphylococcus aureus, a common pathogen .

CompoundActivityTarget Organism
N-(2,6-dimethylphenyl)-acetamideModerateGram-positive bacteria
2-chloro-N-(2,6-dimethylphenyl)acetamideSlightly better than parent compoundGram-positive species

Structure-Activity Relationship (SAR)

Studies indicate that the propanamide analogues are generally more active than simple acetamides. The effectiveness increases with the addition of specific functional groups like methoxy or piperazine moieties .

  • Key Findings :
    • Compounds with multiple methoxy groups showed enhanced activity.
    • Piperidine moieties favored activity compared to morpholine or N-methyl piperazine groups.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of N-(2,6-dimethylphenyl)-acetamide derivatives against various microorganisms. The results suggested that modifications to the acetamide structure could enhance antimicrobial properties significantly .
  • Toxicity Assessment : Toxicological evaluations indicated that while some derivatives are harmful if ingested or contacted dermally, they may still be viable candidates for further pharmacological development .
  • In Vivo Studies : In vivo assessments have been limited; however, preliminary results suggest potential therapeutic applications in treating infections caused by resistant strains of bacteria.

Q & A

Q. How can the structural identity of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive crystallographic data to resolve bond lengths and angles .
  • Complementary techniques include 1H/13C NMR for functional group analysis (e.g., distinguishing methylpropylamino vs. ethylmethylamino substituents) and high-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Cross-reference with pharmacopeial standards for related compounds, such as Lidocaine Hydrochloride monographs, to validate structural features .

Q. What are the standard protocols for assessing purity in academic research?

Methodological Answer:

  • Use HPLC with UV detection (e.g., USP methods for Lidocaine Hydrochloride) to quantify the main component and detect impurities .
  • Karl Fischer titration determines water content, critical for hygroscopic hydrochloride salts.
  • Elemental analysis (CHNS) validates stoichiometric ratios of C, H, N, and Cl to confirm monohydrochloride composition .

Q. How can researchers synthesize this compound while minimizing impurities?

Methodological Answer:

  • Optimize reaction conditions (e.g., temperature, solvent polarity) to reduce side reactions, such as alkylation at unintended positions.
  • Employ flash chromatography for intermediate purification and monitor reaction progress via TLC or LC-MS.
  • Reference synthesis protocols for structurally related compounds, such as Lidocaine impurities, to identify common by-products (e.g., N-alkylation isomers) .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between HPLC and NMR purity assessments?

Methodological Answer:

  • Orthogonal validation : Combine ion chromatography to quantify counterion (Cl⁻) content and NMR relaxation studies to detect low-level impurities undetected by HPLC.
  • Reassess HPLC parameters (e.g., column chemistry, gradient elution) to improve resolution of closely eluting peaks .
  • Use spiking experiments with synthesized impurities (e.g., Lidocaine Impurity K analogs) to identify co-eluting contaminants .

Q. How should stability studies be designed to evaluate degradation pathways?

Methodological Answer:

  • Conduct forced degradation studies under stress conditions:
  • Acid/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative Stress : Treat with 3% H₂O₂ at room temperature.
  • Photolysis : Use ICH Q1B guidelines for light exposure .
    • Analyze degradation products via LC-MS/MS and compare with known degradation pathways of Lidocaine derivatives (e.g., hydrolysis of the acetamide group) .

Q. What methodological considerations are critical for studying this compound's interaction with sodium channels?

Methodological Answer:

  • Use patch-clamp electrophysiology to assess sodium current inhibition in neuronal cell lines, comparing potency to Lidocaine .
  • Perform molecular docking with sodium channel structures (e.g., Nav1.4) to predict binding affinity changes caused by the methylpropylamino substituent.
  • Validate findings using radioligand binding assays with tritiated saxitoxin to quantify competitive displacement .

Data Contradiction Analysis

Q. How can conflicting crystallographic and spectroscopic data be reconciled?

Methodological Answer:

  • Re-examine X-ray data refinement parameters (e.g., thermal displacement factors) in SHELXL to rule out model bias .
  • Perform dynamic NMR experiments (e.g., VT-NMR) to detect conformational flexibility that may explain discrepancies in solution vs. solid-state structures .
  • Compare with structural data from analogs like Ranolazine-related compounds, which share similar acetamide-piperazine motifs .

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